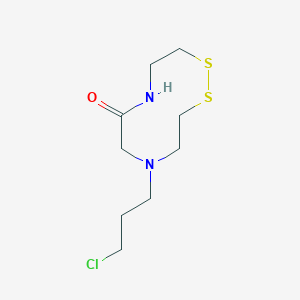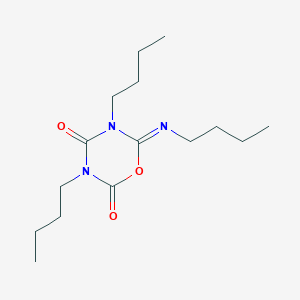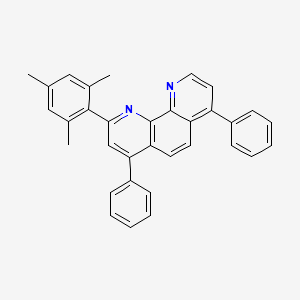
1-(2-Chlorophenyl)-3-methyl-4-methylidenepyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-methyl-4-methylidenepyrrolidine is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a chlorophenyl group attached to a pyrrolidine ring, which is further substituted with a methyl and a methylidene group. The unique structure of this compound makes it an interesting subject for various chemical and pharmacological studies.
Méthodes De Préparation
The synthesis of 1-(2-Chlorophenyl)-3-methyl-4-methylidenepyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorophenylacetonitrile with methylamine, followed by cyclization and subsequent methylation. The reaction conditions typically involve the use of solvents such as toluene and catalysts like sodium or potassium hydroxide. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(2-Chlorophenyl)-3-methyl-4-methylidenepyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Addition: The methylidene group can undergo addition reactions with electrophiles, forming various substituted derivatives.
Applications De Recherche Scientifique
1-(2-Chlorophenyl)-3-methyl-4-methylidenepyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand for various biological receptors.
Medicine: Research is ongoing to investigate its pharmacological properties, including potential therapeutic uses.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-(2-Chlorophenyl)-3-methyl-4-methylidenepyrrolidine involves its interaction with specific molecular targets. It is believed to modulate the activity of certain receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems.
Comparaison Avec Des Composés Similaires
1-(2-Chlorophenyl)-3-methyl-4-methylidenepyrrolidine can be compared with other similar compounds, such as:
Ketamine: Both compounds contain a chlorophenyl group, but ketamine has a cyclohexanone structure instead of a pyrrolidine ring.
Phencyclidine (PCP): Similar to ketamine, PCP has a different core structure but shares some pharmacological properties.
Methoxetamine (MXE): This compound is structurally related to ketamine and has similar dissociative effects.
The uniqueness of this compound lies in its specific substitution pattern on the pyrrolidine ring, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
919361-71-0 |
|---|---|
Formule moléculaire |
C12H14ClN |
Poids moléculaire |
207.70 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-3-methyl-4-methylidenepyrrolidine |
InChI |
InChI=1S/C12H14ClN/c1-9-7-14(8-10(9)2)12-6-4-3-5-11(12)13/h3-6,10H,1,7-8H2,2H3 |
Clé InChI |
VXPOOWSJBNIHDV-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC1=C)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne](/img/structure/B14190978.png)
![2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine](/img/structure/B14190984.png)
![5-[4-(Trifluoromethyl)phenyl]-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14190990.png)
![3-[(E)-{[4-(Benzoyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid](/img/structure/B14191001.png)

![2-(2-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14191014.png)

